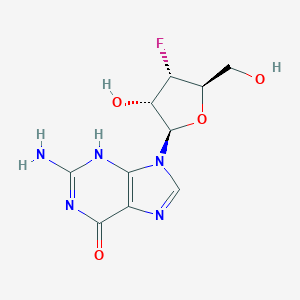

3'-Deoxy-3'-fluoroguanosine

Description

Propriétés

IUPAC Name |

2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-4-3(1-17)20-9(6(4)18)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOWHLFGBWKXJC-DXTOWSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)F)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154008 | |

| Record name | 3'-Deoxy-3'-fluoroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123402-21-1 | |

| Record name | 3′-Deoxy-3′-fluoroguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123402-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Deoxy-3'-fluoroguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123402211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Deoxy-3'-fluoroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-fluoroguanosine typically involves the fluorination of guanosine at the 3’ position. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions, often in the presence of a base like pyridine, at low temperatures to prevent decomposition.

Industrial Production Methods: Industrial production of 3’-Deoxy-3’-fluoroguanosine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 3’-Deoxy-3’-fluoroguanosine undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atom at the 3’ position can be substituted with other nucleophiles under specific conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, which may have different biological activities.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or thiols can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various fluorinated nucleoside analogs, which can be further explored for their antiviral and anticancer properties .

Applications De Recherche Scientifique

Antiviral Activity

One of the most significant applications of 3'-dFG is its antiviral activity. Studies have shown that nucleoside analogs, including 3'-dFG, can inhibit viral replication by mimicking natural nucleosides.

- Mechanism of Action : The fluorine atom in 3'-dFG alters the nucleoside's properties, potentially enhancing its binding affinity to viral polymerases while reducing cytotoxicity to host cells. This modification can lead to a more effective inhibition of viral replication compared to non-fluorinated counterparts.

- Case Study : In a study exploring the antiviral efficacy of various fluorinated nucleosides against flaviviruses, 3'-dFG was evaluated alongside other compounds. Although it did not show significant antiviral effects against tick-borne encephalitis virus (TBEV) in vitro, it was included in broader investigations into the efficacy of fluoro-substituted nucleosides against emerging viruses .

Synthesis and Chemical Properties

The synthesis of 3'-dFG is crucial for its application in research and therapeutics. Various methods have been developed to produce this compound efficiently.

- Chemoenzymatic Synthesis : A notable method involves the enzymatic incorporation of fluorinated sugars into nucleosides. This approach allows for the selective introduction of fluorine at specific positions on the sugar moiety, enhancing the compound's biological activity .

- Chemical Properties : 3'-dFG has a chemical formula of C10H12FN5O4 and exhibits unique physical properties that make it suitable for various biochemical applications .

Cytotoxicity and Safety Profile

Understanding the cytotoxicity profile of 3'-dFG is essential for its potential therapeutic use.

- Cytostatic Effects : Research indicates that while 3'-dFG can exhibit cytostatic effects (inhibiting cell proliferation), it does not lead to significant cell death at lower concentrations (up to 25 μM). This characteristic is vital for developing antiviral therapies that minimize harm to host cells .

- Safety Studies : Detailed assessments have shown that 3'-dFG does not induce apoptosis or extensive cell damage in treated cell lines, making it a promising candidate for further development in antiviral treatments .

Potential in Cancer Research

Beyond antiviral applications, there is growing interest in the use of 3'-dFG within cancer research.

- Nucleoside Analogs in Oncology : Nucleoside analogs are often explored as chemotherapeutic agents due to their ability to interfere with DNA synthesis in rapidly dividing cells. The incorporation of fluorine may enhance their selectivity and efficacy against cancerous cells while reducing side effects .

Future Directions and Research Opportunities

The ongoing exploration of 3'-dFG presents numerous opportunities for future research:

- Broad-Spectrum Antivirals : Continued investigation into the antiviral spectrum of 3'-dFG could lead to breakthroughs in treating various viral infections, particularly those caused by emerging pathogens.

- Combination Therapies : Research into combining 3'-dFG with other antiviral agents may enhance therapeutic outcomes and reduce resistance development.

Mécanisme D'action

The primary mechanism of action of 3’-Deoxy-3’-fluoroguanosine involves its incorporation into the viral RNA by the RNA-dependent RNA polymerase (NS5B) of HCV. This incorporation leads to premature termination of the RNA chain, thereby inhibiting further viral replication. The compound specifically targets the NS5B polymerase, disrupting the normal function of the enzyme and preventing the synthesis of viral RNA .

Comparaison Avec Des Composés Similaires

Physicochemical Properties :

- Solubility: 20 mg/mL in DMSO (70.12 mM) .

- Storage: Stable at 4°C (short-term) or -20°C/-80°C for long-term storage .

Synthesis : Traditional methods for synthesizing 3'-fluorinated nucleosides, including 3'-DFG, historically suffered from low yields (2%) due to harsh reaction conditions and complex protecting group strategies . Recent advancements, such as direct glycosylation protocols, have improved yields to 96% under optimized conditions .

Comparison with Similar Compounds

Structural and Functional Analogues

2'-Deoxy-2'-fluoroguanosine (2'-DFG)

- Modification : Fluorine at the 2'-position instead of 3'.

- Activity : Demonstrates antiviral activity against influenza virus, with its 5'-triphosphate form showing an IC₅₀ of 1.66 µM against viral RdRp .

- Synthesis : Synthesized via multi-step routes with moderate yields (98% purity reported) .

- Key Difference : 2'-DFG primarily targets influenza polymerase, while 3'-DFG is effective against HCV and TBEV .

3',5'-Difluoroguanosine (FLG)

2',3'-Dideoxyguanosine (ddGuo)

- Modification : Absence of both 2'- and 3'-hydroxyl groups.

- Activity : Anti-HIV activity via reverse transcriptase inhibition. However, ddGuo is poorly phosphorylated intracellularly, resulting in low triphosphate levels (<0.1% of ddCyd) and reduced efficacy .

- Limitation : Inefficient activation limits its therapeutic utility compared to 3'-DFG .

Antiviral Potency

Antitumor Activity

3'-DFG derivatives, such as 2-amino-6-chloropurine-3'-deoxy-3'-fluororiboside, exhibit sub-micromolar cytotoxicity against HCT-116 (colon cancer) and 143B (osteosarcoma) cell lines . Comparable fluorinated nucleosides like 3’-deoxy-3’-fluorothymidine (FLT) are used in PET imaging but lack direct antitumor efficacy .

Activité Biologique

3'-Deoxy-3'-fluoroguanosine (3'-DFG) is a modified nucleoside that has garnered attention due to its unique biological activities, particularly as a nucleoside phosphorylase inhibitor and its potential applications in antiviral and anticancer therapies. This article provides a comprehensive overview of the biological activity of 3'-DFG, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.

3'-DFG is characterized by the substitution of a fluorine atom at the 3' position of the ribose sugar moiety, which alters its interaction with nucleic acids and enzymes. This modification enhances its stability and affects how enzymes such as nucleoside phosphorylase recognize and process the molecule. By inhibiting nucleoside phosphorylase, 3'-DFG disrupts the salvage pathway for purine nucleotides, leading to a depletion of purine pools essential for DNA and RNA synthesis. This disruption can result in inhibition of cell proliferation , making it a candidate for cancer therapy .

Antiviral Properties

Research indicates that 3'-DFG exhibits significant antiviral activity against several viruses. Notably, it has shown low-micromolar antiviral effects against:

- Zika Virus

- Tick-borne Encephalitis Virus (TBEV)

In vitro studies demonstrated that 3'-DFG could effectively inhibit viral replication with half-maximal inhibitory concentrations (IC50) ranging from 1.1 to 4.7 μM. Importantly, it displayed minimal cytotoxicity up to concentrations of 25 μM, indicating a favorable therapeutic window for potential antiviral applications .

Anticancer Activity

The cytostatic effects of 3'-DFG have been observed in various cancer cell lines. Higher concentrations (>12.5 μM) resulted in significant suppression of cell proliferation without causing cytotoxicity at lower doses. This property makes 3'-DFG a promising candidate for further development in cancer therapeutics .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3'-DFG, it is useful to compare it with other similar nucleosides:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2'-Deoxyguanosine | Lacks fluorination at the 3' position | Standard nucleoside without modified reactivity |

| 2',3'-Dideoxyguanosine | Lacks both hydroxyl groups at 2' and 3' | More potent antiviral activity but less stability |

| 2-Fluoroadenosine | Fluorination at the 2' position | Different antiviral spectrum compared to guanosine |

| 3'-Deoxy-2',3'-dideoxyguanosine | Lacks hydroxyl at both 2' and 3' | Enhanced potency against certain viruses |

The fluorinated structure of 3'-DFG contributes to its enhanced biological activity compared to these related compounds, particularly in terms of antiviral efficacy while maintaining lower cytotoxicity levels .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 3'-DFG:

- Antiviral Efficacy : A study demonstrated that 3'-DFG exhibited high antiviral potency against flaviviruses in both in vitro and in vivo models, particularly against TBEV, which is responsible for severe neurological infections .

- Cytostatic Effects : Another investigation reported that concentrations above 12.5 μM led to significant suppression of cell proliferation in various cancer cell lines without inducing cytotoxicity at lower doses .

- Mechanistic Insights : Research utilizing quantitative phase imaging techniques has advanced our understanding of how 3'-DFG interacts with cellular processes, revealing its potential as a therapeutic agent against viral infections .

Q & A

What are the critical safety considerations when handling 3’-Deoxy-3’-fluoroguanosine in laboratory settings?

Basic Research Focus

3’-Deoxy-3’-fluoroguanosine requires strict adherence to safety protocols due to its skin and eye irritation hazards (GHS Category 2/2A). Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of aerosols or dust.

- Decontamination: Clean spills immediately with inert absorbents (e.g., quartz sand) and disinfect surfaces with ethanol .

- Emergency Protocols: For eye exposure, flush with water for ≥15 minutes and seek medical attention. Skin contact requires thorough washing with soap and water .

How can researchers characterize the purity and structural integrity of 3’-Deoxy-3’-fluoroguanosine?

Basic Research Focus

Analytical methods are critical for confirming compound identity and purity:

- Nuclear Magnetic Resonance (NMR): Use H and F NMR to verify fluorination at the 3’ position and sugar moiety conformation .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%), as described in synthesis protocols requiring HPLC purification .

- Mass Spectrometry (MS): Confirm molecular weight (CHFNO; MW 285.23) via high-resolution MS .

What strategies can improve the low synthetic yield of 3’-Deoxy-3’-fluoroguanosine?

Advanced Research Focus

Current synthetic routes suffer from low yields (2–3.5%) due to multi-step protecting group manipulations and harsh conditions . Optimization strategies include:

- Alternative Protecting Groups: Replace traditional benzoyl groups with acid-labile tert-butyldimethylsilyl (TBS) to reduce side reactions .

- Fluorination Reagents: Test potassium hydrogenfluoride (KHF) for regioselective fluorination, as used in analogous glycoside syntheses .

- Enzymatic Methods: Explore nucleoside phosphorylases for stereospecific fluorination, potentially bypassing complex chemical steps .

How does the introduction of fluorine at the 3’ position affect the biological activity and metabolic stability of guanosine analogs?

Advanced Research Focus

Fluorination alters nucleoside pharmacokinetics and target interactions:

- Metabolic Stability: The 3’-fluoro group reduces susceptibility to phosphorylase cleavage, extending half-life in cellular assays .

- Biological Activity: Fluorinated derivatives (e.g., 8-Bromo-3’-deoxy-3’-fluoroguanosine) show enhanced activation of cGMP-dependent protein kinase (PKG), influencing vascular relaxation and platelet inhibition .

- Structural Insights: Molecular dynamics simulations reveal that fluorination stabilizes the C3’-endo sugar conformation, mimicking ribose and improving RNA polymerase binding .

What methodologies are used to assess the cellular uptake and incorporation of fluorinated nucleosides like 3’-Deoxy-3’-fluoroguanosine into nucleic acids?

Advanced Research Focus

Tracking cellular integration requires specialized techniques:

- Radiolabeling: Synthesize F or H analogs for positron emission tomography (PET) or autoradiography to quantify uptake in cancer cell lines (e.g., breast cancer models) .

- Mass Spectrometry Imaging (MSI): Use matrix-assisted laser desorption/ionization (MALDI-MSI) to localize incorporated nucleosides in tissue sections .

- Competition Assays: Co-incubate with natural nucleosides (e.g., guanosine) to measure competitive inhibition of uptake pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.